Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Versus Closest Analogs
Computed clogP and TPSA values differentiate 1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole from its N1-unsubstituted, N1-methyl, and N1-isopropyl counterparts. The ethyl derivative occupies an intermediate lipophilicity space (clogP 1.14) with a TPSA of 37.81 Ų, whereas the N1-unsubstituted parent (MW 175.11) and N1-methyl analog (MW 189.14) are more polar, and the N1-isopropyl analog (MW 217.19) is more lipophilic and sterically encumbered [1]. These parameters directly influence membrane permeability predictions and solubility in aqueous assay buffers, making the ethyl derivative the optimal compromise for hit-to-lead campaigns where balanced ADME properties are sought without excessive molecular weight escalation [2].
| Evidence Dimension | clogP (computed lipophilicity) and TPSA (topological polar surface area) |
|---|---|
| Target Compound Data | clogP = 1.14, TPSA = 37.81 Ų, MW = 203.16 g/mol (C₈H₈F₃N₃) |
| Comparator Or Baseline | N1-H analog (503560-14-3): MW = 175.11 g/mol, TPSA ~37.8 Ų (estimated); N1-methyl analog (2098092-21-6): MW = 189.14 g/mol; N1-isopropyl analog (2097950-79-1): MW = 217.19 g/mol |
| Quantified Difference | ΔMW vs. N1-H: +28.05 g/mol; vs. N1-methyl: +14.02 g/mol; vs. N1-isopropyl: –14.03 g/mol. TPSA identical across N1-alkyl series (37.81 Ų); clogP of ethyl derivative intermediate between methyl (lower) and isopropyl (higher). |
| Conditions | Computed values from the ECBD database (EOS65493) and vendor-published molecular formulas; no experimental logP or TPSA measurements available for direct comparison. |
Why This Matters
The ethyl group provides a calculated lipophilicity increment that maintains Rule-of-Five compliance while enhancing predicted membrane permeability relative to the unsubstituted or methyl analogs, without the excessive steric bulk that can hinder target binding as observed with the isopropyl congener.
- [1] ECBD Database, Entry EOS65493. Sildrug, IBB Waw. https://sildrug.ibb.waw.pl/ecbd/EOS65493/ (accessed 2026). View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
